1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate 3-(Phosphonooxy)-1,2-propanediyl dioctadecanoate is a 1,2-diacyl-sn-glycerol 3-phosphate.
Brand Name: Vulcanchem
CAS No.: 17966-25-5
VCID: VC21025477
InChI: InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula: C39H77O8P
Molecular Weight: 705 g/mol

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate

CAS No.: 17966-25-5

Cat. No.: VC21025477

Molecular Formula: C39H77O8P

Molecular Weight: 705 g/mol

* For research use only. Not for human or veterinary use.

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate - 17966-25-5

Specification

CAS No. 17966-25-5
Molecular Formula C39H77O8P
Molecular Weight 705 g/mol
IUPAC Name (2-octadecanoyloxy-3-phosphonooxypropyl) octadecanoate
Standard InChI InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)
Standard InChI Key YFWHNAWEOZTIPI-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC

Introduction

Chemical Properties and Structure

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate has the molecular formula C39H77O8P and a molecular weight of 705 g/mol. The structural arrangement consists of a glycerol backbone with two stearic acid chains esterified at positions 1 and 2, while a phosphate group is attached at position 3. This configuration classifies it as a phosphatidic acid—specifically, one containing two stearoyl (C18) fatty acid chains.

The compound's IUPAC name is (2-octadecanoyloxy-3-phosphonooxypropyl) octadecanoate, which precisely describes its chemical structure. The phosphate group contributes to the compound's polarity and potential for interactions with other molecules through hydrogen bonding, while the long hydrocarbon chains of the stearic acid moieties provide hydrophobic properties.

Physical and Chemical Properties

PropertyValue
CAS Number17966-25-5
Molecular FormulaC39H77O8P
Molecular Weight705 g/mol
Physical StateSolid at room temperature
Standard InChIInChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)
Standard InChIKeyYFWHNAWEOZTIPI-UHFFFAOYSA-N

Nomenclature and Identification

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate is recognized by several synonyms in scientific literature and industrial contexts. These naming variations reflect different systems of chemical nomenclature and historical naming conventions within biochemistry.

Common Synonyms

  • Distearoylphosphatidic acid

  • 1,2-Distearoyl-L-phosphatidic acid

  • Beta,gamma-Distearoyl-L-alpha-phosphatidic acid

  • Bisoctadecanoic acid 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester

  • Octadecanoic acid, 1,1′-[1-[(phosphonooxy)methyl]-1,2-ethanediyl] ester

The compound can be identified using various analytical techniques including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. These methods can confirm its structure by detecting characteristic signals associated with the phosphate group and fatty acid chains.

In phospholipid research, identification often involves matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, which can verify the formation of phosphatidic acids like this compound . This technique has proven valuable in detecting phosphatidic acid formation in enzymatic studies.

Biological and Biochemical Significance

Phosphatidic acids, including 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate, play crucial roles in cellular function and signaling pathways. As a phosphatidic acid derivative, this compound relates to important biological processes observed in phospholipid metabolism.

Phosphatidic acids serve as precursors for the biosynthesis of other phospholipids and are involved in membrane structure and dynamics. They participate in cellular signaling cascades, particularly those related to growth, proliferation, and stress responses. The involvement of phosphatidic acid in signal transduction has been linked to numerous physiological and pathological processes.

Research has demonstrated that phosphatidic acid formation through enzymatic activity, specifically via phospholipase D (PLD), is associated with intracellular signal transduction and potentially with the presence of cancer cells . The enzymatic conversion of phosphatidylcholine (PC) to phosphatidic acid occurs through P-O bond cleavage, as evidenced by mass spectrometry analysis of reaction products .

The structure of 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate, with its two saturated stearic acid chains, suggests it would contribute to membrane rigidity in biological systems, distinguishing it from phosphatidic acids containing unsaturated fatty acids that promote membrane fluidity.

Enzymatic Interactions

The interactions between phospholipase D and phosphatidic acids provide insight into the potential biochemical behavior of 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate. Studies have shown that phospholipase D from sources such as Streptomyces chromofuscus is activated by phosphatidic acid-calcium complexes .

Enzymatic studies using atomic force microscopy (AFM) have visualized the real-time effects of phospholipase D on phospholipid membranes, showing significant morphological alterations including the formation of holes and elevated domains approximately 2.5 nm high . These structural changes are attributed to the production of negatively charged phosphatidic acid, which causes localized repulsions between the bilayer and underlying surfaces.

The enzymatic mechanism involved in phosphatidic acid formation has been described as a "ping-pong-like" catalytic process. In this mechanism, phosphatidylcholine binds covalently with phospholipase D to form a phosphatidic acid-PLD complex, releasing choline. Subsequently, the P–O bond between phosphatidic acid and PLD is cleaved by nucleophilic attack of water on the distal phosphate ester .

These enzymatic interactions highlight the dynamic nature of phosphatidic acids in biological systems and provide context for understanding potential biochemical roles of 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate.

Industrial Applications

1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate finds applications across multiple industrial sectors due to its unique chemical properties and biological compatibility. Its amphipathic nature—possessing both hydrophilic and hydrophobic regions—makes it particularly valuable for applications requiring emulsification or interface stabilization.

Key Industrial Uses

IndustryApplications
PharmaceuticalsActive pharmaceutical ingredients, drug delivery systems
AgrochemicalsPesticide formulations, agricultural adjuvants
Food IndustryFood additives, emulsifiers, stabilizers
CosmeticsCreams, lotions, specialized skincare formulations
Flavors and FragrancesStabilizers, carriers for aromatic compounds

In pharmaceutical applications, phosphatidic acids and their derivatives can serve as components in liposomal drug delivery systems, enhancing drug encapsulation and targeted release. Their natural occurrence in biological membranes contributes to their biocompatibility in pharmaceutical formulations.

The compound's emulsifying properties make it valuable in food applications, where it can help stabilize mixtures of oil and water-based ingredients. Similarly, in cosmetic formulations, it can enhance product texture, stability, and skin compatibility.

Research Findings

Research on phosphatidic acids, including compounds similar to 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate, has yielded significant findings regarding their behavior in experimental systems and potential applications.

Membrane Studies

Studies examining phosphatidic acid in supported lipid bilayers have demonstrated methods for monitoring its formation through enzymatic processes. Researchers have developed techniques to measure phosphatidic acid production by observing changes in membrane charge, addressing the challenge of quantifying phosphatidic acid directly due to its lack of unique spectroscopic features .

One innovative approach uses membrane-bound streptavidin as a biomarker for membrane charge, with the focusing position of fluorescently-tagged streptavidin moving toward the negatively charged electrode as phosphatidic acid forms in the membrane . This electrophoretic-electroosmotic focusing (EEF) technique provides a means to monitor phosphatidic acid generation in intact membranes.

Calcium Dependence

Research has established that calcium ions play a crucial role in phospholipase D activity and subsequent phosphatidic acid formation. Experimental evidence shows that phospholipase D associates with phosphatidylcholine vesicles in a calcium-dependent manner, with both the apparent maximum velocity (Vmax) and binding constant increasing with calcium concentration .

Studies demonstrated that without calcium, phospholipase D shows no significant catalytic activity, resulting in no phosphatidic acid formation . Conversely, at 2.5, 5, and 10 mM calcium chloride concentrations, significant changes in membrane properties were observed, indicating phosphatidic acid production. These findings suggest that calcium concentration would significantly affect enzymatic processes involving 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate in biological or experimental systems.

Structural Implications

Atomic force microscopy studies have provided insights into how phosphatidic acid formation affects membrane structure. The generation of phosphatidic acid through phospholipase D activity causes blistering of supported lipid membranes, attributed to the negative charge of phosphatidic acid creating repulsive forces with underlying surfaces .

These structural changes depend on lipid packing, with continuous bilayers showing different patterns of deformation compared to patchy bilayers. Such findings have implications for understanding how 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate might influence membrane properties in various contexts.

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